
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid is a synthetic organic compound that features an iodoacetamido group and a naphthyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and amino acids.
Amidation: The formation of the amide bond involves reacting the iodinated intermediate with an appropriate amine or amino acid derivative.
Final Steps: The final steps may include purification and characterization of the compound using techniques like chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like thiols, amines, and other reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The iodoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The naphthyl group may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-2-(2-Bromoacetamido)-3-(naphthalen-2-yl)propanoic acid
- (S)-2-(2-Chloroacetamido)-3-(naphthalen-2-yl)propanoic acid
- (S)-2-(2-Fluoroacetamido)-3-(naphthalen-2-yl)propanoic acid
Uniqueness
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its bromo, chloro, and fluoro counterparts. The naphthyl group also contributes to its unique properties by enhancing its aromatic character and potential interactions with biological targets.
特性
CAS番号 |
284679-25-0 |
|---|---|
分子式 |
C15H14INO3 |
分子量 |
383.18 g/mol |
IUPAC名 |
(2S)-2-[(2-iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C15H14INO3/c16-9-14(18)17-13(15(19)20)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChIキー |
CGTIVLUYQQMXDB-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)CI |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
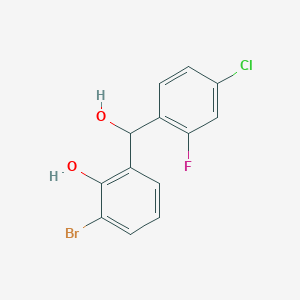
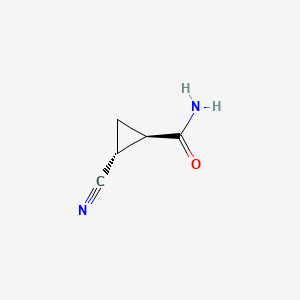
![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)
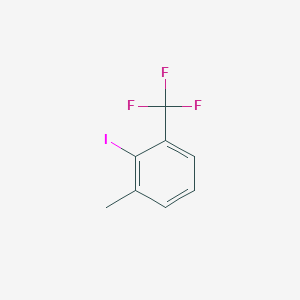
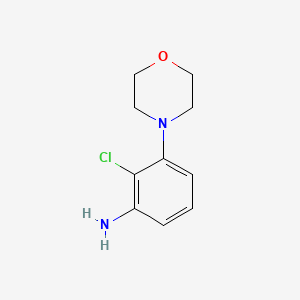
![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
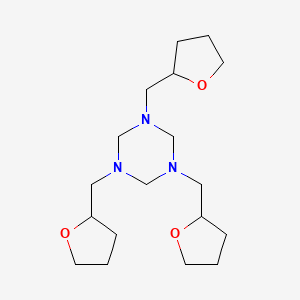
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
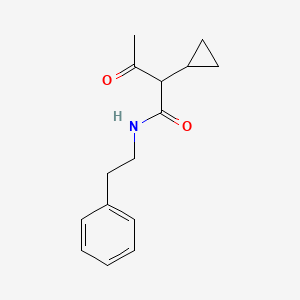
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

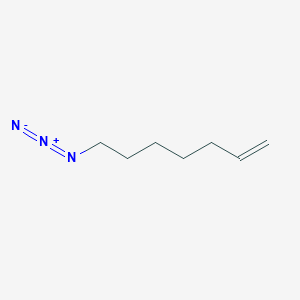
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
